5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPNXSWPCLWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzenethiol and 4-fluorobenzonitrile.
Cyclization: The reaction between 2-chlorobenzenethiol and 4-fluorobenzonitrile in the presence of a base such as sodium hydride leads to the formation of the thiadiazole ring.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, have demonstrated significant antimicrobial properties. Studies have shown that compounds with halogen substitutions exhibit enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, fluorinated and chlorinated derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL against these strains, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20-28 | Antibacterial |
| Fluorinated derivatives | Escherichia coli | 24-40 | Antibacterial |
| Hydroxyl derivatives | Candida albicans | 32-42 | Antifungal |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that certain thiadiazole derivatives can inhibit viral replication effectively. For example, studies on related compounds have shown moderate antiviral activity against Tobacco Mosaic Virus (TMV), suggesting that structural modifications in thiadiazoles can lead to enhanced antiviral efficacy .
Table 2: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus Type | Activity Level |
|---|---|---|
| This compound | Tobacco Mosaic Virus | Moderate |
| Other thiadiazole derivatives | Various viruses | Variable |
Anticancer Properties
Thiadiazole derivatives are gaining attention for their anticancer activities. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. For instance, certain derivatives have been identified as potential inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .
Table 3: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Apoptosis induction |
| Other thiadiazole derivatives | HeLa (Cervical Cancer) | Enzyme inhibition |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it has been linked to the inhibition of carbonic anhydrase isoenzymes, which play critical roles in various physiological processes including respiration and acid-base balance. This inhibition can be particularly relevant in developing treatments for conditions such as glaucoma and certain types of cancer .
Table 4: Enzyme Inhibition by Thiadiazole Derivatives
| Compound | Enzyme Type | Inhibition Effect |
|---|---|---|
| This compound | Carbonic Anhydrase | High enzyme inhibition |
| Other thiadiazole derivatives | Various enzymes | Variable efficacy |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives, emphasizing their potential applications:
- Antimicrobial Evaluation : A study highlighted the synthesis of various thiadiazole derivatives with halogen substitutions that exhibited substantial antibacterial activity against multiple bacterial strains, reinforcing the importance of structural modifications for enhancing efficacy .
- Antiviral Research : Another investigation focused on the antiviral properties of a series of thiadiazoles against TMV, demonstrating how specific substitutions can lead to improved antiviral activity .
- Anticancer Mechanisms : Research has also explored the anticancer mechanisms of these compounds, showing that certain derivatives can effectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The presence of halogens (Cl, F) enhances metabolic stability and target binding. For instance, the dichlorobenzylthio group in contributes to potent anticonvulsant activity (ED₅₀ = 2.70 μmol/kg), likely due to increased lipophilicity and enhanced interactions with neuronal ion channels.
- Positional Isomerism: The 2-chlorophenyl group in the target compound vs.
- Hybrid Substituents : The combination of fluorophenyl and chlorophenyl groups (as in the target compound) may offer a balance between hydrophobicity and polarity, optimizing pharmacokinetics .
Structural Conformation and Crystallography
Crystallographic studies reveal that substituent orientation impacts molecular packing and stability:
- The target compound’s analogs, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole , exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This perpendicularity may reduce crystal symmetry but enhance intermolecular interactions in the solid state.
- In contrast, 2-(4-methylphenyl)-5-sulfanylmethylthiadiazole adopts a fully planar conformation due to symmetric methyl and sulfanyl groups, facilitating dense crystal packing.
Physicochemical Properties
Biological Activity
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a thiadiazole ring with chlorophenyl and fluorophenyl substituents. The synthesis typically involves the reaction of 2-chlorobenzenethiol with 4-fluorobenzonitrile in the presence of a base such as sodium hydride, facilitating the formation of the thiadiazole ring under controlled conditions.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value of approximately in vitro, indicating moderate potency against breast adenocarcinoma cells .
- HepG2 (liver cancer) : Similar activity was noted, with structure-activity relationship studies suggesting that modifications to the substituents can enhance efficacy .
Antiviral Activity
Research indicates that thiadiazole derivatives can also exhibit antiviral properties. For instance, certain derivatives have demonstrated activity against the tobacco mosaic virus (TMV), showcasing their potential as antiviral agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and viral replication.
- Binding Interactions : Its structural characteristics allow for effective binding to biological macromolecules through hydrogen bonding and hydrophobic interactions.
- Electrophilic Properties : The presence of electron-withdrawing groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can disrupt cellular functions.
Case Studies
- Anticancer Studies : A recent study evaluated a series of thiadiazole derivatives, including this compound, against MCF-7 and HepG2 cell lines. The results indicated that modifications to the phenyl rings significantly affected cytotoxicity, with certain derivatives achieving IC50 values as low as .
- Antiviral Research : Another investigation into the antiviral properties of related compounds revealed that some derivatives could inhibit TMV effectively, suggesting a broader application in plant pathology and agriculture .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole?
- Methodological Answer : The synthesis typically involves coupling reactions between halogenated thiadiazole precursors and arylthiol derivatives. For example:
- Step 1 : React 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol with 2-chlorophenylthiol under copper-catalyzed conditions (e.g., CuI, DMF, 70°C) to form the sulfanyl linkage .
- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity using HPLC or TLC .
- Key Considerations : Monitor reaction progress via LC-MS to avoid over-oxidation of sulfur groups.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. The program handles anisotropic displacement parameters and validates geometric constraints (e.g., bond lengths, angles) .
- Validation : Check for R-factor convergence (target: <0.05) and use PLATON to analyze intermolecular interactions .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) .
- IR : Identify thiadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and sulfur-related bands (C-S-C ~690 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 353.2) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Parameterize sulfur atoms with AMBER force fields to account for polarizability .
- Validation : Compare computed IR/Raman spectra with experimental data to refine computational models .
Q. How to address contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 2-chlorophenyl with 3-chlorophenyl) to isolate critical substituent effects .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways that may explain discrepancies .
Q. What experimental strategies elucidate the mechanism of action in antimicrobial or antitumor contexts?
- Methodological Answer :
- Target Identification : Perform thermal shift assays (TSA) to screen for protein binding partners. Use CRISPR-Cas9 knockouts to validate targets .
- Metabolic Profiling : Treat cancer cells with the compound and analyze metabolite changes via LC-MS-based untargeted metabolomics .
- In Vivo Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) to assess efficacy and toxicity. Adjust dosing based on pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) .
Data Analysis and Optimization
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow reactors for better temperature control and reduced side reactions (e.g., using Vapourtec R-series reactors) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (catalyst loading, solvent ratio) and identify critical parameters .
Q. What strategies resolve crystallographic disorder in the thiadiazole ring?
- Methodological Answer :
- Data Collection : Cool crystals to 100 K to reduce thermal motion. Collect high-resolution data (≤0.8 Å) .
- Refinement : Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., SIMU) to maintain reasonable geometry .
- Validation : Check residual electron density maps (e.g., via Olex2) to ensure no unmodeled peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
